![molecular formula C23H30N2O2 B4770817 4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide](/img/structure/B4770817.png)
4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide
Overview
Description
4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide, also known as DMXB-A, is a synthetic compound that belongs to the family of nicotinic acetylcholine receptor agonists. It has been extensively researched for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in various cognitive and neurological processes. It enhances the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are essential for proper brain function.
Biochemical and Physiological Effects:
4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide has been shown to have several biochemical and physiological effects, including increased blood flow to the brain, enhanced synaptic plasticity, and reduced inflammation. It also has neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide has several advantages for use in lab experiments, including its high selectivity for the α7 nicotinic acetylcholine receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, its limited solubility in water and its high cost may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on the brain and to optimize its pharmacokinetic properties for clinical use.
Scientific Research Applications
4-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]butanamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, memory, and attention in animal models of these diseases.
properties
IUPAC Name |
4-(2,3-dimethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18-8-6-9-22(19(18)2)27-17-7-10-23(26)24-20-11-13-21(14-12-20)25-15-4-3-5-16-25/h6,8-9,11-14H,3-5,7,10,15-17H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIOEXXQNQDNEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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